



Application Note: Determining the Stoichiometry of Phytochelatin 3 to Cadmium Binding

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Compound of Interest		
Compound Name:	Phytochelatin 3 TFA	
Cat. No.:	B12420991	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi, playing a crucial role in heavy metal detoxification.[1][2] The general structure is (y-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11. Phytochelatin 3 (PC3), with the structure (y-Glu-Cys)₃-Gly, is a key oligomer in the detoxification of cadmium (Cd²⁺). Understanding the stoichiometry of the PC3-Cd complex is fundamental for elucidating the mechanism of cadmium tolerance and for the development of novel bioremediation and therapeutic strategies. This application note provides a detailed overview of the experimental protocols used to determine the binding stoichiometry of cadmium to PC3.

The binding of cadmium to the thiol groups of cysteine residues in PC3 is the primary mechanism of chelation.[3][4] Determining the precise ratio of Cd2+ ions bound per molecule of PC3 is essential for understanding the chelation efficiency and the formation of stable complexes that are subsequently sequestered in the vacuole.[5] Several biophysical techniques can be employed to investigate this interaction, each providing unique insights into the stoichiometry and thermodynamics of binding.

This document outlines protocols for Isothermal Titration Calorimetry (ITC), Electrospray Ionization Mass Spectrometry (ESI-MS), and UV-Vis Spectrophotometry, and summarizes the expected quantitative data.



Quantitative Data Summary

The stoichiometry of Cd²⁺ to PC3 binding can vary depending on the experimental conditions, such as pH and the molar ratio of metal to ligand. Multiple binding events are possible, leading to the formation of different complex species. The data from various analytical techniques can be summarized as follows:

Technique	Parameter Measured	Typical Results for PC3-Cd	Reference
Isothermal Titration Calorimetry (ITC)	Stoichiometry (n), Binding Affinity (K₃), Enthalpy (ΔH), Entropy (ΔS)	Multiple binding sites (n > 1); exothermic reaction. The affinity of Cd^{2+} for PCn increases in the order of GSH < PC ₂ < PC ₃ \leq PC ₄ \leq PC ₅ .[3]	[3]
Electrospray Ionization Mass Spectrometry (ESI- MS)	Mass-to-charge ratio (m/z) of complexes	Detection of various species such as [PC3+Cd] ²⁺ , [PC3+2Cd] ²⁺ , and potentially higherorder complexes.	[1][6]
UV-Vis Spectrophotometry (Mole Ratio Method)	Absorbance change upon complex formation	Inflection points in the titration curve indicate the stoichiometric ratios of the complexes formed.	[7][8]
Circular Dichroism (CD) Spectroscopy	Changes in secondary structure upon binding	Cadmium binding induces conformational changes in PC3, which can be monitored by changes in the CD spectrum.[9]	[9][10]



Experimental ProtocolsIsothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[11]

Objective: To determine the stoichiometry (n), binding constant (K_a), enthalpy (ΔH), and entropy (ΔS) of Cd^{2+} binding to PC3.

Materials:

- Lyophilized Phytochelatin 3 (PC3)
- Cadmium chloride (CdCl₂) or Cadmium nitrate (Cd(NO₃)₂)
- ITC Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5)
- Isothermal Titration Calorimeter
- Degassing station

Protocol:

- Sample Preparation:
 - Prepare a 50 μM solution of PC3 in the ITC buffer.
 - Prepare a 1 mM solution of CdCl₂ in the same ITC buffer. To minimize errors from dilution,
 it is crucial that the buffer composition is identical for both the PC3 and CdCl₂ solutions.
 - Degas both solutions for 10-15 minutes under vacuum to prevent bubble formation in the calorimeter cell and syringe.
- Instrument Setup:
 - Set the experimental temperature to 25°C.
 - Set the stirring speed to 300 rpm.



- Set the reference power to 10 μcal/sec.
- Titration:
 - Load the PC3 solution into the sample cell (typically ~1.4 mL).
 - \circ Load the CdCl₂ solution into the injection syringe (typically ~250 µL).
 - \circ Perform an initial injection of 1 μ L to remove any air from the syringe tip, and discard this data point during analysis.
 - \circ Inject 10 μ L of the CdCl₂ solution into the sample cell at 180-second intervals for a total of 25-30 injections.
- Data Analysis:
 - Integrate the heat-change peaks for each injection.
 - Plot the integrated heat per mole of injectant against the molar ratio of Cd²⁺ to PC3.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or sequential binding sites model) to determine n, K_a , and ΔH . The entropy (ΔS) can then be calculated using the equation: $\Delta G = -RTlnK_a = \Delta H T\Delta S$.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for identifying the different stoichiometric complexes formed between PC3 and Cd²⁺ by measuring their mass-to-charge ratios.[1] Nano-ESI-MS offers enhanced sensitivity for analyzing these complexes.[1][6]

Objective: To identify the stoichiometry of PC3-Cd complexes.

Materials:

- Phytochelatin 3 (PC3)
- Cadmium chloride (CdCl₂)
- Volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.0)



- Methanol (HPLC grade)
- Water (HPLC grade)
- ESI-Mass Spectrometer

Protocol:

- Sample Preparation:
 - Prepare a stock solution of 100 μM PC3 in the volatile buffer.
 - Prepare a stock solution of 1 mM CdCl₂ in the same buffer.
 - Create a series of samples with varying molar ratios of PC3 to CdCl₂ (e.g., 1:0, 1:0.5, 1:1, 1:2, 1:3). The final concentration of PC3 should be around 10 μM.
 - Allow the mixtures to incubate at room temperature for 30 minutes to allow for complex formation.
- Mass Spectrometry Analysis:
 - Set the ESI source parameters to gentle conditions to minimize in-source dissociation of the non-covalent complexes. This includes using a low capillary voltage and cone voltage.
 - \circ Infuse the sample solutions directly into the mass spectrometer at a flow rate of 5-10 μ L/min.
 - Acquire mass spectra in the positive ion mode over an appropriate m/z range to detect the free PC3 and its Cd²⁺ complexes.
- Data Analysis:
 - Identify the m/z peaks corresponding to free PC3 and the various PC3-Cd complexes.
 - Calculate the theoretical m/z values for the expected complexes (e.g., [PC3+H]+,
 [PC3+Cd]²⁺, [PC3+2Cd]²⁺) and compare them to the experimental data to confirm their



identity. The isotopic pattern of cadmium should be used to verify the presence of Cd in the complexes.[12]

UV-Vis Spectrophotometry (Mole Ratio Method)

This method is used to determine the stoichiometry of a metal-ligand complex by monitoring the change in absorbance at a specific wavelength as the molar ratio of the reactants is varied. [8][13][14]

Objective: To determine the stoichiometry of the PC3-Cd complex.

Materials:

- Phytochelatin 3 (PC3)
- Cadmium chloride (CdCl₂)
- Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
- UV-Vis Spectrophotometer
- Cuvettes

Protocol:

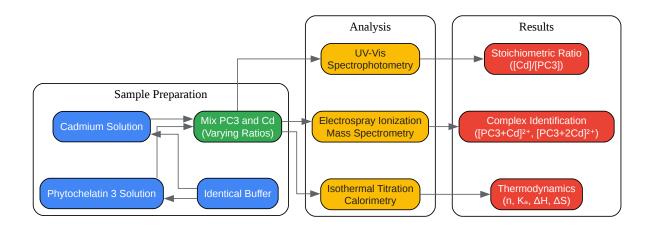
- Wavelength Selection:
 - Record the UV-Vis spectrum of a PC3 solution and a PC3-Cd complex solution (e.g., 1:2 molar ratio) to identify a wavelength with a significant change in absorbance upon complex formation. This is often observed in the range of 220-250 nm due to the perturbation of the peptide bonds and thiol groups.
- Titration:
 - Prepare a series of solutions with a constant concentration of PC3 (e.g., 20 μM) and varying concentrations of CdCl₂ to achieve a range of molar ratios from 0 to 5 (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0).

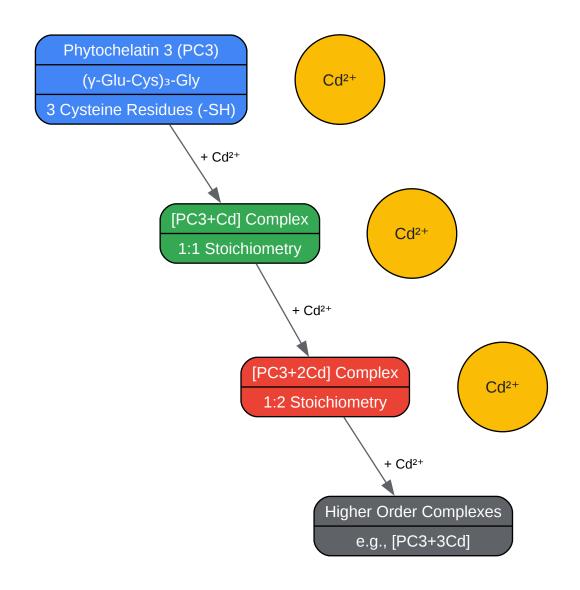


- Ensure the total volume of each solution is the same.
- Allow the solutions to equilibrate for 15-30 minutes.
- Measure the absorbance of each solution at the predetermined wavelength.
- Data Analysis:
 - Plot the absorbance versus the molar ratio of [Cd²⁺]/[PC3].
 - The plot will consist of two or more linear segments with different slopes. The intersection point(s) of these lines correspond to the stoichiometric ratio(s) of the complex(es) formed.

Visualizations









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